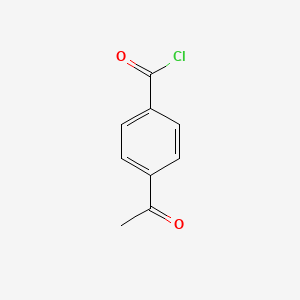

4-Acetylbenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-acetylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPDKLGPANSZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539873 | |

| Record name | 4-Acetylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31076-84-3 | |

| Record name | 4-Acetylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Acetylbenzoyl chloride chemical properties

An In-depth Technical Guide to 4-Acetylbenzoyl Chloride for Researchers and Drug Development Professionals

Introduction

This compound is an organic compound with the chemical formula C₉H₇ClO₂.[1] It is classified as an acyl chloride, a derivative of benzoyl chloride, with an acetyl group at the para-position.[1] This bifunctional molecule, containing both a reactive acyl chloride and a ketone group, serves as a valuable intermediate in a variety of organic syntheses.[1] Its high reactivity, particularly towards nucleophiles, makes it a key building block in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols for researchers and professionals in the field of drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO₂ | [1][2][3][4] |

| Molecular Weight | 182.6 g/mol | [1][2][3] |

| CAS Number | 31076-84-3 | [1][2][4] |

| IUPAC Name | This compound | [1][2][5] |

| Appearance | Solid | [5] |

| Melting Point | 67.4-68 °C | [3] |

| Boiling Point | 296.3 ± 23.0 °C (Predicted) | [3] |

| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity | 95% | [4][5] |

| InChI | InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 | [1][2][5] |

| InChIKey | UZPDKLGPANSZTM-UHFFFAOYSA-N | [1][2][5] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C(=O)Cl | [1][2] |

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the highly electrophilic carbon of the acyl chloride group. This carbon is susceptible to attack by a wide range of nucleophiles, leading to nucleophilic acyl substitution reactions.[1][6] The chlorine atom is an excellent leaving group, facilitating these transformations.

Nucleophilic Acyl Substitution: This is the primary reaction pathway for this compound.[1] Common nucleophiles like water, alcohols, and amines react readily to form carboxylic acids, esters, and amides, respectively.[1][7] These reactions typically produce hydrogen chloride as a byproduct.[6]

-

Hydrolysis: Reaction with water leads to the formation of 4-acetylbenzoic acid and hydrochloric acid.[1]

-

Esterification: Alcohols react to yield the corresponding esters.

-

Amidation: Amines react to form amides. This is particularly relevant in drug development for synthesizing various biologically active molecules.[1]

Reduction: The acyl chloride can be reduced to an alcohol. For instance, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) converts this compound into 4-acetylbenzyl alcohol.[1]

Stability: this compound is sensitive to moisture and will readily hydrolyze upon contact with water or moist air.[6][8] Therefore, it should be stored under an inert atmosphere in a cool, dry, and well-ventilated place.[4][5][9]

Hazards: It is a corrosive and lachrymatory compound, capable of causing severe irritation and burns to the skin, eyes, and respiratory system.[1] The reaction with water releases corrosive hydrochloric acid fumes.[1]

Caption: Common nucleophilic acyl substitution reactions of this compound.

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis involves the chlorination of 4-acetylbenzoic acid.[1]

Methodology:

-

Starting Material: Begin with 4-acetylbenzoic acid.

-

Chlorinating Agent: Treat the 4-acetylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent. The mixture may be heated to drive the reaction to completion.

-

Workup and Purification: After the reaction is complete, the excess chlorinating agent and solvent are removed, often by distillation. The crude this compound is then purified by vacuum distillation.[10][11]

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. The spectrum typically shows distinct signals for the aromatic protons and the methyl protons of the acetyl group.[1] Aromatic protons ortho to the acid chloride group are deshielded and appear as a doublet around 8.1-8.3 ppm.[1]

Mass Spectrometry (MS): Mass spectrometry is employed for molecular weight determination and structural confirmation.[1] The mass spectrum will show a molecular ion peak (m/z 182/184) with the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom.[1]

Derivatization for Analysis: Benzoyl chlorides, in general, are used as derivatizing agents for analytical methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[12][13] This technique is applied in targeted metabolomics to label and quantify neurochemicals and other compounds containing primary and secondary amines or phenolic groups.[12][13]

Applications in Research and Development

This compound is a versatile intermediate with several applications:

-

Organic Synthesis: It serves as a precursor for more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] For instance, it is an intermediate in the synthesis of the pesticide Tebufenozide.[14]

-

Polymer Chemistry: The functional groups on this molecule allow it to be incorporated into polymers to modify their properties.[1]

-

Dyes and Pigments: Derivatives of this compound are used in the manufacturing of dyes and pigments.[1]

Conclusion

This compound is a highly reactive and useful chemical intermediate. Its bifunctional nature provides a platform for a wide array of chemical transformations, making it a valuable tool for researchers in organic synthesis and drug development. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory and in industrial processes.

References

- 1. Buy this compound | 31076-84-3 [smolecule.com]

- 2. This compound | C9H7ClO2 | CID 13409603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 31076-84-3 CAS MSDS (Benzoyl chloride, 4-acetyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. This compound | 31076-84-3 [sigmaaldrich.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.com [fishersci.com]

- 9. lookchem.com [lookchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzoyl chloride, 4-acetyl- (9CI) | 31076-84-3 [chemicalbook.com]

An In-depth Technical Guide to 4-Acetylbenzoyl Chloride (CAS Number: 31076-8-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Acetylbenzoyl chloride (CAS: 31076-84-3), a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, spectroscopic signature, synthesis, and reactivity. A pivotal application in the development of anticancer agents is highlighted, focusing on its role as a key intermediate in the synthesis of 2-aryl-4-benzoyl-imidazoles, a class of potent tubulin polymerization inhibitors. Detailed experimental protocols for the synthesis of this compound and its subsequent use in the preparation of these bioactive compounds are provided. Furthermore, this guide includes mandatory visualizations of key experimental workflows and the cellular signaling pathway affected by the end-products derived from this compound.

Introduction

This compound is an organic compound featuring both an acyl chloride and a ketone functional group.[1] This dual reactivity makes it a valuable building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers.[1] The acyl chloride moiety serves as a highly reactive site for nucleophilic acyl substitution, enabling the facile introduction of the 4-acetylbenzoyl group into various molecular scaffolds. Its application as a precursor to potent tubulin polymerization inhibitors underscores its importance in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature and should be handled with care due to its corrosive and lachrymatory nature.[1][2] It is reactive towards water and moisture, hydrolyzing to 4-acetylbenzoic acid.[3] It is soluble in a range of anhydrous organic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 31076-84-3 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₇ClO₂ | [1] |

| Molecular Weight | 182.6 g/mol | [1] |

| Physical Form | Solid | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in polar aprotic solvents like acetonitrile (B52724) and dichloromethane. | [1] |

| InChI | InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 | [1] |

| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)Cl | [1] |

Spectroscopic Data

The structural features of this compound can be unequivocally identified through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| Infrared (IR) | Strong C=O stretch (acyl chloride) at 1770-1780 cm⁻¹; C=O stretch (ketone) at 1680-1690 cm⁻¹. | [3] |

| ¹³C NMR | Carbonyl carbon (acyl chloride) at 167-170 ppm; Carbonyl carbon (ketone) at ~197 ppm; Aromatic carbons at 128-140 ppm; Methyl carbon at ~26 ppm. | [3] |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z 182/184 with a characteristic 3:1 isotopic ratio for chlorine. | [3] |

| ¹H NMR | Aromatic protons ortho to the acyl chloride at δ 8.1-8.3 ppm (d); Aromatic protons ortho to the acetyl group at δ 8.0-8.1 ppm (d); Methyl protons at δ ~2.6 ppm (s). | [3] |

Synthesis and Reactivity

Synthesis of this compound

This compound is most commonly synthesized from 4-acetylbenzoic acid via chlorination. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to the convenient removal of gaseous byproducts (SO₂ and HCl).

Reactivity

The primary mode of reactivity for this compound is nucleophilic acyl substitution at the acyl chloride functionality. This reaction is readily achieved with a variety of nucleophiles, including alcohols, phenols, and amines, to yield the corresponding esters and amides.

Application in Drug Discovery: Synthesis of Tubulin Polymerization Inhibitors

A significant application of this compound is in the synthesis of 2-aryl-4-benzoyl-imidazoles, a class of compounds that have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[4] These compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Thionyl chloride is corrosive and reacts violently with water.

Synthesis of this compound from 4-Acetylbenzoic Acid

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[6]

Materials:

-

4-Acetylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (B28343)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add 4-acetylbenzoic acid and anhydrous toluene.

-

Add a catalytic amount of anhydrous DMF to the suspension.

-

Slowly add thionyl chloride to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by the dissolution of the solid starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Synthesis of a 2-Aryl-4-(4-acetylbenzoyl)imidazole Derivative

This protocol describes a general procedure for the acylation of a 2-aryl-imidazole intermediate with this compound, based on the synthesis of similar compounds.[4]

Materials:

-

2-Aryl-1H-imidazole

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve the 2-aryl-1H-imidazole in anhydrous THF in a flame-dried, nitrogen-flushed round-bottom flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium to the stirred solution and allow the mixture to stir at -78 °C for 30 minutes to ensure complete deprotonation of the imidazole (B134444).

-

In a separate flask, dissolve this compound in anhydrous THF.

-

Add the solution of this compound dropwise to the lithiated imidazole solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-4-(4-acetylbenzoyl)imidazole.

Safety Information

This compound is a corrosive and lachrymatory compound.[1] It reacts with water to produce hydrochloric acid.[3] It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for the construction of complex molecular architectures, which is particularly relevant in the field of drug discovery. The successful application of this compound in the synthesis of potent tubulin polymerization inhibitors highlights its potential for the development of novel anticancer therapeutics. The experimental protocols and data presented in this guide are intended to facilitate further research and application of this compound in various scientific endeavors.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. This compound | 31076-84-3 [sigmaaldrich.com]

- 3. Buy this compound | 31076-84-3 [smolecule.com]

- 4. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoyl chloride, 4-acetyl- (9CI) | 31076-84-3 [chemicalbook.com]

An In-depth Technical Guide to 4-Acetylbenzoyl Chloride

Abstract: This document provides a comprehensive technical overview of 4-acetylbenzoyl chloride (C₉H₇ClO₂), a key bifunctional organic compound. It details the molecule's structure, physicochemical properties, synthesis, and characteristic reactivity. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols for its synthesis and spectroscopic characterization. Furthermore, it summarizes the compound's primary applications and critical safety information.

Molecular Structure and Identification

This compound is an aromatic acyl chloride distinguished by the presence of both a reactive acyl chloride group and a ketone (acetyl group) at the para position of the benzene (B151609) ring.[1] This dual functionality makes it a valuable and versatile intermediate in organic synthesis.[1]

The structural and identifying characteristics of this compound are summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 31076-84-3[1][2][3] |

| Molecular Formula | C₉H₇ClO₂[1][2][3] |

| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)Cl[1][2] |

| InChI | InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3[1][2] |

| InChIKey | UZPDKLGPANSZTM-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The quantitative physicochemical properties of this compound are crucial for its application in synthesis and for determining appropriate handling and storage conditions.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 182.60 g/mol [2][3][4] |

| Exact Mass | 182.0134572 Da[2] |

| Appearance | Colorless to pale yellow fuming liquid (typical for acyl chlorides)[5] |

| Reactivity | Reacts readily with water and other nucleophiles[1] |

Synthesis and Chemical Reactivity

The most common and established method for synthesizing this compound is through the direct chlorination of its carboxylic acid precursor, 4-acetylbenzoic acid.[1] This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. The atom efficiency for the thionyl chloride route is approximately 76%.[1]

References

- 1. Buy this compound | 31076-84-3 [smolecule.com]

- 2. This compound | C9H7ClO2 | CID 13409603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoyl chloride, 4-acetyl- (9CI) | 31076-84-3 [chemicalbook.com]

- 4. labshake.com [labshake.com]

- 5. The Applications and Reactions of Benzoyl chloride_Chemicalbook [chemicalbook.com]

4-Acetylbenzoyl chloride reactivity with nucleophiles

An In-depth Technical Guide on the Reactivity of 4-Acetylbenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its structure, featuring both a highly reactive acyl chloride and a ketone functional group, allows for a range of chemical transformations. This guide provides a comprehensive overview of the core principles governing the reactivity of this compound with common nucleophiles, including amines, alcohols, water, and thiols. It details the underlying nucleophilic acyl substitution mechanism, presents comparative reactivity data, outlines detailed experimental protocols for acylation reactions, and illustrates key concepts through logical and mechanistic diagrams.

Introduction to this compound

This compound (C₉H₇ClO₂) is an aromatic organic compound characterized by a benzoyl chloride moiety substituted at the para-position with an acetyl group.[1][2] This dual functionality makes it a valuable intermediate for synthesizing more complex molecules. The acyl chloride group is a highly reactive electrophile, readily undergoing acylation reactions, while the acetyl group can be used for subsequent chemical modifications.[1] Its primary applications are in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1]

Key Properties:

-

Molecular Formula: C₉H₇ClO₂

-

Molecular Weight: 182.6 g/mol

-

Appearance: Typically a solid at room temperature

-

CAS Number: 31076-84-3[2]

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is rendered highly susceptible to nucleophilic attack due to the strong electron-withdrawing inductive effects of the adjacent oxygen and chlorine atoms.

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The reactions of this compound with nucleophiles proceed via a well-established two-step mechanism known as nucleophilic acyl substitution (or addition-elimination).[3][4][5]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[5][6]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion (Cl⁻)—a good leaving group—is expelled.[3]

This sequence results in the net substitution of the chloride with the incoming nucleophile.[4] For reactions involving neutral nucleophiles like water, alcohols, or primary/secondary amines, a final deprotonation step occurs to yield the neutral product and hydrochloric acid (HCl).[7]

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Specific Nucleophiles

Reaction with Amines (Aminolysis)

This compound reacts rapidly, often violently, with primary and secondary amines to form N-substituted 4-acetylbenzamides.[5][8] The reaction is highly exothermic. Since the reaction produces HCl, which can protonate the starting amine and render it non-nucleophilic, at least two equivalents of the amine are typically used.[8] One equivalent acts as the nucleophile, and the second acts as a base (an acid scavenger) to neutralize the HCl byproduct, forming an ammonium (B1175870) chloride salt.[5][8] Alternatively, a non-nucleophilic tertiary amine like triethylamine (B128534) (TEA) or pyridine (B92270) can be added as an acid scavenger.[9]

-

Reaction: R-COCl + 2 R'NH₂ → R-CONHR' + R'NH₃⁺Cl⁻

Reaction with Alcohols (Alcoholysis)

The reaction with alcohols produces 4-acetylbenzoate esters.[10] The reaction is generally vigorous with primary and secondary alcohols but slower than aminolysis. Phenols, being less nucleophilic than alcohols, react more slowly and often require heating or the presence of a base (like pyridine) to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[7][10]

-

Reaction (with alcohol): R-COCl + R'-OH → R-COOR' + HCl

-

Reaction (with phenol, base): R-COCl + Ar-OH + C₅H₅N → R-COOAr + C₅H₅NH⁺Cl⁻

Reaction with Water (Hydrolysis)

Like most acyl chlorides, this compound reacts readily with water in an exothermic reaction to hydrolyze back to the parent carboxylic acid, 4-acetylbenzoic acid, with the formation of steamy fumes of HCl.[11] This reactivity necessitates that reactions are carried out in anhydrous (dry) solvents under an inert atmosphere to prevent unwanted hydrolysis of the starting material.[12] The rate of hydrolysis for benzoyl chlorides is generally slower than for aliphatic acyl chlorides like acetyl chloride.[13]

-

Reaction: R-COCl + H₂O → R-COOH + HCl

Reaction with Thiols (Thiolysis)

Thiols react with this compound to form thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, and the reaction proceeds efficiently. The reaction is often carried out in the presence of a base to deprotonate the thiol to the more potent thiolate nucleophile, which drives the reaction.

-

Reaction (with base): R-COCl + R'-SH + Base → R-COSR' + Base·H⁺Cl⁻

Quantitative Data and Reactivity Trends

While specific kinetic data for this compound is not extensively available in the public literature, its reactivity can be understood by examining studies on other substituted benzoyl chlorides. The electronic nature of the substituent on the benzene (B151609) ring significantly influences the reaction rate.

The 4-acetyl group is moderately electron-withdrawing through resonance and inductive effects. This increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to attack by a nucleophile.

-

For reactions proceeding through a bimolecular (associative) mechanism, where nucleophilic attack is the rate-determining step, electron-withdrawing groups like acetyl (-COCH₃) and nitro (-NO₂) generally increase the reaction rate compared to unsubstituted benzoyl chloride.

-

For reactions proceeding through a unimolecular (dissociative) Sₙ1-type mechanism, which involves the formation of an acylium ion (R-C=O⁺), electron-donating groups that can stabilize the positive charge increase the rate.[14][15]

Solvolysis reactions (hydrolysis and alcoholysis) can proceed through either pathway depending on the solvent and substituent.[14] The tables below summarize comparative data for the solvolysis of various para-substituted benzoyl chlorides to illustrate these electronic effects.

Table 1: Relative Solvolysis Rates of p-Substituted Benzoyl Chlorides

| Substituent (Z) | Electronic Effect | Hammett Constant (σₚ) | Relative Rate (approx.) | Mechanism Tendency |

|---|---|---|---|---|

| -OCH₃ | Strong Donor | -0.27 | Very Fast | Dissociative (Sₙ1-like) |

| -CH₃ | Weak Donor | -0.17 | Fast | Mixed/Dissociative |

| -H | Neutral | 0.00 | Reference (1) | Mixed/Associative |

| -Cl | Weak Withdrawer | +0.23 | Slower | Associative (Sₙ2-like) |

| -COCH₃ | Mod. Withdrawer | +0.50 | Comparable/Slightly Faster * | Associative (Sₙ2-like) |

| -NO₂ | Strong Withdrawer | +0.78 | Faster | Associative (Sₙ2-like) |

Note: The rate for -COCH₃ is an extrapolation based on its electronic effect in associative mechanisms. In highly ionizing, non-nucleophilic solvents, the rate may be slower than benzoyl chloride due to destabilization of the acylium ion intermediate.[1][14]

Table 2: Typical Yields for Acylation Reactions

| Nucleophile | Product Type | Catalyst/Base | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Primary/Secondary Amine | Amide | Excess Amine or TEA | >90% | [9] |

| Primary/Secondary Alcohol | Ester | Pyridine or TMEDA | 85-98% | |

| Phenol | Ester | Pyridine / Heat | 70-95% | [9] |

| Thiol | Thioester | Base (e.g., TEA) | >90% | (General) |

Yields are generalized from protocols for benzoyl chloride derivatives and may vary based on substrate and specific reaction conditions.

Experimental Protocols

The following are representative protocols for the acylation of a nucleophile with this compound. All glassware should be oven- or flame-dried, and anhydrous solvents should be used.

Protocol 1: Synthesis of an N-Aryl-4-acetylbenzamide

This protocol describes the reaction with an amine like aniline (B41778).

Materials:

-

This compound (1.0 eq)

-

Aniline (2.2 eq) OR Aniline (1.05 eq) and Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the aniline (and triethylamine, if used) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath with stirring. Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine/TEA), saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude N-(4-acetylphenyl)benzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of an Alkyl 4-Acetylbenzoate

This protocol describes the esterification of an alcohol.

Materials:

-

This compound (1.1 eq)

-

Primary or Secondary Alcohol (1.0 eq)

-

Anhydrous Pyridine or Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Standard work-up reagents as in Protocol 1.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol and pyridine (or TEA) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the solution to 0°C. Add a solution of this compound in anhydrous DCM dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up and Isolation: Follow steps 4-7 from Protocol 1 to quench, extract, isolate, and purify the final ester product.

Caption: A typical experimental workflow for acylation.

Factors Influencing Reactivity

The rate and outcome of reactions involving this compound are governed by several interconnected factors. Understanding these allows for the optimization of reaction conditions.

Caption: Key factors influencing reactivity.

Conclusion

This compound is a highly reactive and synthetically useful intermediate. Its reactions are dominated by the electrophilic acyl chloride group, which undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The presence of the electron-withdrawing acetyl group enhances the carbonyl carbon's electrophilicity, promoting reactions that proceed through an associative, Sₙ2-like mechanism. By carefully selecting the nucleophile, solvent, and the use of an appropriate acid scavenger, researchers can efficiently synthesize a diverse array of amides, esters, and thioesters, making this compound a valuable tool in drug discovery and chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimalarial effects of N2-aryl-N4-[(dialkylamino)alkyl]- and N4-aryl-N2-[(dialkylamino)alkyl]-2,4-quinazolinediamines. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]

- 11. mdpi.com [mdpi.com]

- 12. reddit.com [reddit.com]

- 13. Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

An In-depth Technical Guide to the Hydrolysis of 4-Acetylbenzoyl Chloride to 4-Acetylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 4-acetylbenzoyl chloride to 4-acetylbenzoic acid, a key chemical transformation relevant to pharmaceutical synthesis. 4-Acetylbenzoic acid serves as an important intermediate in the preparation of various pharmaceutical compounds, including curcumin (B1669340) analogs with antioxidant activities and quinuclidine (B89598) benzamides that act as agonists of α7 nicotinic acetylcholine (B1216132) receptors.[1] This document details the reaction mechanism, experimental protocols, and analytical characterization of the product.

Core Concepts: Reaction Mechanism and Pathway

The hydrolysis of this compound is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via a nucleophilic addition-elimination mechanism. In this process, the lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A final deprotonation step yields the carboxylic acid and hydrochloric acid as a byproduct.

The overall reaction can be summarized as follows:

This compound + H₂O → 4-Acetylbenzoic acid + HCl

The presence of two electron-withdrawing groups on the benzoyl chloride (the acetyl group and the acyl chloride itself) enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactant, this compound, and the product, 4-acetylbenzoic acid.

Table 1: Physicochemical Properties

| Property | This compound | 4-Acetylbenzoic Acid |

| Molecular Formula | C₉H₇ClO₂[2] | C₉H₈O₃[1] |

| Molecular Weight | 182.60 g/mol [2] | 164.16 g/mol [1] |

| CAS Number | 31076-84-3[2] | 586-89-0[1] |

| Appearance | Not specified (typically a solid) | White to light yellow crystalline powder[1] |

| Melting Point | Not specified | 208-210 °C[1] |

| Boiling Point | Not specified | ~251.61 °C[1] |

| Solubility | Reacts with water | Soluble in DMSO and methanol[1] |

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound (Characteristic Peaks) | 4-Acetylbenzoic Acid (Characteristic Peaks) |

| ¹H NMR | Aromatic protons, methyl protons (specific shifts not readily available in searched literature) | Aromatic protons (doublets around 7.9-8.1 ppm), methyl protons (singlet around 2.6 ppm), carboxylic acid proton (broad singlet, variable) |

| ¹³C NMR | Carbonyl carbons (acyl chloride and ketone), aromatic carbons, methyl carbon (specific shifts not readily available in searched literature) | Carbonyl carbons (carboxylic acid and ketone), aromatic carbons, methyl carbon |

| IR (cm⁻¹) | C=O stretch (acyl chloride, ~1770-1800 cm⁻¹), C=O stretch (ketone, ~1680 cm⁻¹), C-Cl stretch | O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (carboxylic acid, ~1700 cm⁻¹), C=O stretch (ketone, ~1680 cm⁻¹) |

Experimental Protocols

While a specific, peer-reviewed protocol for the hydrolysis of this compound was not found in the available literature, the following procedure is based on the well-established hydrolysis of benzoyl chloride and other aromatic acyl chlorides.

Materials:

-

This compound

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a suitable organic solvent that is immiscible with water (e.g., diethyl ether or dichloromethane). Place the flask in an ice bath to control the initial exothermic reaction.

-

Hydrolysis: Slowly add an excess of cold deionized water (approximately 10-20 equivalents) to the stirred solution of this compound. Vigorous stirring is essential to ensure efficient mixing of the biphasic system.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting material. The hydrolysis of acyl chlorides is generally rapid.

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction (caution: CO₂ evolution).

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation of Product:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude 4-acetylbenzoic acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to obtain pure 4-acetylbenzoic acid.

-

Expected Yield:

The hydrolysis of acyl chlorides is typically a high-yielding reaction. While a specific yield for this reaction is not documented in the searched literature, yields for the hydrolysis of similar aromatic acyl chlorides are often in the range of 90-99%.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the nucleophilic addition-elimination mechanism for the hydrolysis of this compound.

References

Spectroscopic Profile of 4-Acetylbenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Acetylbenzoyl chloride, a bifunctional molecule of interest in organic synthesis and pharmaceutical development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of data derived from analogous compounds and predicted values. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These values are estimated based on the analysis of structurally related compounds and established principles of spectroscopic theory.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.1 | Doublet | 2H | Aromatic protons ortho to the carbonyl chloride |

| ~8.0 - 7.9 | Doublet | 2H | Aromatic protons ortho to the acetyl group |

| ~2.6 | Singlet | 3H | Methyl protons of the acetyl group |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~197 | Carbonyl carbon of the acetyl group |

| ~168 | Carbonyl carbon of the benzoyl chloride |

| ~140 | Aromatic carbon attached to the acetyl group |

| ~135 | Aromatic carbon attached to the carbonyl chloride |

| ~131 | Aromatic CH carbons ortho to the carbonyl chloride |

| ~129 | Aromatic CH carbons ortho to the acetyl group |

| ~27 | Methyl carbon of the acetyl group |

Solvent: CDCl₃

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1785 - 1770 | Strong | C=O stretch of the acyl chloride |

| ~1690 - 1680 | Strong | C=O stretch of the ketone |

| ~1600, ~1485 | Medium-Weak | C=C aromatic ring stretches |

| ~1220 | Strong | C-O stretch |

| ~850 | Strong | C-H out-of-plane bend (para-disubstituted) |

Sample Preparation: Thin film or KBr pellet.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes and glassware

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Optimize the receiver gain.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

FTIR spectrometer with a detector (e.g., DTGS)

-

Sample holder (e.g., salt plates for thin film, KBr pellet press)

-

Potassium bromide (KBr), spectroscopic grade

-

Spatula, agate mortar, and pestle

-

Solvent for cleaning (e.g., acetone, dichloromethane)

Procedure (KBr Pellet Method):

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric contributions (CO₂, H₂O).

-

Sample Preparation:

-

Place a small amount of spectroscopic grade KBr powder into an agate mortar.

-

Add a very small amount of the this compound sample (approximately 1% by weight).

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a KBr pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Sample Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the significant absorption bands.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

4-Acetylbenzoyl Chloride: A Technical Guide to Safe Handling and Emergency Preparedness

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-acetylbenzoyl chloride (CAS No: 31076-84-3). Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from the closely related and well-studied compound, benzoyl chloride, as a surrogate for hazard assessment. This approach is taken to ensure a conservative and robust safety protocol. All recommendations should be implemented in conjunction with a site-specific risk assessment and adherence to all applicable local, state, and national regulations.

Chemical and Physical Properties

Proper handling of any chemical begins with a thorough understanding of its physical and chemical properties. These properties influence its behavior under various conditions and are critical for designing safe experimental and storage protocols.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClO₂ | [1] |

| Molecular Weight | 182.6 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Odor | Pungent, irritating | [2][3] |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Flash Point | No data available (Benzoyl chloride: 72 °C / 162 °F) | [2][3] |

| Density | No data available (Benzoyl chloride: 1.211 g/mL at 25 °C) | [2][3] |

| Solubility in Water | Reacts readily, hydrolyzes | [1][4] |

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling to avoid adverse health effects. Its primary hazards are associated with its corrosive nature and reactivity.[1]

-

Corrosivity: As an acyl chloride, it is expected to be corrosive and can cause severe irritation and burns upon contact with skin, eyes, and the respiratory tract.[1]

-

Lachrymator: The compound is an eye irritant, causing tearing and discomfort.[1]

-

Reactivity with Water: It reacts with water and moisture to release hydrochloric acid fumes, which are corrosive and irritating to the respiratory system.[1][4]

-

Flammability: While specific data is unavailable, it may be flammable and can decompose upon heating to release toxic fumes.[1]

Due to the lack of specific GHS classification for this compound, the classification for benzoyl chloride should be provisionally adopted:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Corrosion/Irritation (Category 1B)

-

Serious Eye Damage/Eye Irritation (Category 1)

-

Skin Sensitization (Category 1)

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| Body Part | Recommended Protection | Standard |

| Eyes/Face | Chemical safety goggles and a face shield. | OSHA 29 CFR 1910.133 or EN 166 |

| Skin | Chemical-resistant gloves (e.g., Viton®, Butyl rubber), a lab coat, and additional protective clothing as needed to prevent skin contact. | |

| Respiratory | For operations with a potential for generating aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge for acid gases should be used. | OSHA 29 CFR 1910.134 or EN 149 |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the long-term stability of the chemical.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Handle in a chemical fume hood.

-

Keep away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[2]

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use non-sparking tools.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent contact with moisture.

-

Store away from incompatible materials.

-

The storage area should be designated for corrosive materials.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Fire-Fighting Measures

While this compound itself may not be highly flammable, its reactivity and decomposition products pose significant fire-related hazards.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Unsuitable Extinguishing Media | DO NOT use water, as it reacts with the substance to produce corrosive and toxic hydrochloric acid gas.[7] |

| Hazardous Combustion Products | Carbon monoxide, carbon dioxide, hydrogen chloride gas, and potentially phosgene.[3] |

| Fire-Fighting Procedures | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. |

Accidental Release Measures

A prompt and well-coordinated response to a spill is crucial to mitigate the hazard.

| Step | Action |

| 1. Evacuation & Isolation | Evacuate non-essential personnel from the spill area. Isolate the hazard area and deny entry. |

| 2. Ventilation | Ensure adequate ventilation. If the spill is in a poorly ventilated area, use a self-contained breathing apparatus. |

| 3. Containment | Contain the spill using inert, non-combustible absorbent materials such as dry sand or earth. DO NOT use combustible materials like sawdust. |

| 4. Neutralization (with caution) | For small spills, cautiously neutralize with a suitable agent like soda ash or calcium carbonate. |

| 5. Collection & Disposal | Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not seal the container tightly if gas evolution is possible. |

| 6. Decontamination | Decontaminate the spill area with a suitable cleaning agent. |

Experimental Protocols

Detailed experimental protocols involving this compound will be highly specific to the intended reaction. However, a general workflow for its use as an acylating agent is provided below. All steps must be performed in a chemical fume hood with appropriate PPE.

Logical Decision Pathways

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Spill Response Decision Tree

This diagram outlines the decision-making process in the event of a spill.

References

- 1. Buy this compound | 31076-84-3 [smolecule.com]

- 2. Benzoyl chloride CAS#: 98-88-4 [m.chemicalbook.com]

- 3. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Electrophilic Character of 4-Acetylbenzoyl Chloride's Carbonyl Carbons

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylbenzoyl chloride is a bifunctional molecule of significant interest in organic synthesis and drug development, featuring two distinct electrophilic carbonyl centers: a highly reactive acyl chloride and a less reactive ketone. Understanding the differential electrophilicity of these two sites is crucial for predicting and controlling reaction outcomes, designing selective synthetic methodologies, and elucidating mechanisms of action in biological systems. This technical guide provides a comprehensive analysis of the electrophilic character of the carbonyl carbons in this compound, integrating theoretical principles, spectroscopic data, and detailed experimental protocols for quantitative assessment.

Introduction: The Duality of Electrophilicity in this compound

This compound presents a fascinating case study in chemoselectivity. The molecule incorporates two carbonyl functionalities within a single conjugated system. The inherent electronic properties of the acyl chloride and ketone moieties, modulated by the aromatic ring, give rise to a significant difference in the electrophilicity of their respective carbonyl carbons.

The acyl chloride carbonyl carbon is rendered highly electrophilic due to the strong inductive effect of the chlorine atom and the poor resonance donation of chlorine's lone pairs into the carbonyl π-system. Conversely, the ketone carbonyl is a moderately electrophilic center. The interplay of these two reactive sites governs the molecule's behavior in nucleophilic reactions, making a thorough understanding of their relative reactivity paramount for its application in complex molecular design.

Theoretical Framework

Inductive and Resonance Effects

The electrophilicity of a carbonyl carbon is primarily dictated by the balance of inductive and resonance effects from its substituents.

-

Acyl Chloride Carbonyl: The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect significantly polarizes the carbon-chlorine bond and, by extension, the carbonyl group, increasing the partial positive charge on the carbonyl carbon. While chlorine does possess lone pairs that could participate in resonance donation (+R), the overlap between the chlorine 3p orbitals and the carbon 2p orbital of the carbonyl is poor, making this resonance contribution weak. Consequently, the inductive effect dominates, leading to a highly electrophilic carbonyl carbon.

-

Ketone Carbonyl: The methyl group of the acetyl moiety is weakly electron-donating through induction (+I), which slightly reduces the electrophilicity of the ketone carbonyl carbon compared to an aldehyde. The acetyl group as a whole is electron-withdrawing from the benzene (B151609) ring.

Hammett Analysis

The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to assess the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects.

The 4-acetyl group (-COCH₃) is an electron-withdrawing group, primarily through its resonance effect (-R). The accepted Hammett sigma constant for a para-acetyl group (σₚ) is +0.50.[1] This positive value indicates that the acetyl group withdraws electron density from the aromatic ring, which in turn influences the electrophilicity of the benzoyl chloride moiety. This electron withdrawal enhances the partial positive charge on the acyl chloride carbonyl carbon, making it even more reactive towards nucleophiles.

Quantitative Data

Spectroscopic Data: ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shift of a carbonyl carbon is a sensitive probe of its electronic environment. A more downfield chemical shift (higher ppm value) generally correlates with a more electron-deficient (i.e., more electrophilic) carbon atom.

| Carbonyl Group | Typical ¹³C NMR Chemical Shift (ppm) | Rationale |

| Aromatic Ketone | 190 - 200 | The carbonyl carbon is deshielded by the electronegative oxygen atom. |

| Acyl Chloride | 165 - 180 | Despite the high electronegativity of chlorine, resonance donation from its lone pairs (though weak) provides some shielding compared to a ketone. The primary reason for the upfield shift relative to ketones is more complex and involves factors beyond simple electron density.[2][3] |

Note: While counterintuitive based solely on reactivity, the ¹³C NMR shifts are influenced by multiple factors, and direct correlation with reactivity is not always linear. However, these typical ranges are valuable for structural characterization.

Computational Data: Partial Atomic Charges

Computational chemistry provides a powerful tool for quantifying the electrophilicity of atomic centers by calculating partial atomic charges. While specific calculations for this compound are not published, the expected trend is clear.

| Carbonyl Carbon | Expected Partial Atomic Charge (arbitrary units) | Methodology for Determination |

| Acyl Chloride | High Positive Charge | Quantum mechanical calculations using methods such as Density Functional Theory (DFT) can be employed to calculate the electron density distribution. Subsequent population analysis (e.g., Mulliken, Natural Bond Orbital (NBO), or electrostatic potential (ESP) fitting) can assign partial charges to each atom.[4][5][6] |

| Ketone | Moderate Positive Charge | The same computational methods would be applied to the entire molecule to provide a comparative analysis of the partial charges on both carbonyl carbons. |

Experimental Protocols

To quantitatively determine the relative electrophilicity of the two carbonyl carbons in this compound, a competitive kinetic experiment can be designed.

Objective

To determine the relative rate of reaction of a nucleophile with the acyl chloride carbonyl versus the ketone carbonyl of this compound.

Principle

A nucleophile is introduced to a solution of this compound in a sub-stoichiometric amount. The reaction is allowed to proceed for a defined period, after which it is quenched. The product distribution is then analyzed to determine the ratio of acylation at the acyl chloride versus addition to the ketone. Given the much higher reactivity of the acyl chloride, the experiment must be designed to capture the initial, kinetically controlled product distribution.

Materials

-

This compound

-

Nucleophile (e.g., a secondary amine like morpholine, or an alcohol like methanol)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)

-

Quenching agent (e.g., a proton source like dilute aqueous acid)

-

Internal standard for quantitative analysis (e.g., a stable compound with a distinct NMR or GC-MS signal)

-

Apparatus for reactions at controlled temperature (e.g., cryostat or ice bath)

-

Analytical instrumentation (¹H NMR, GC-MS)

Procedure

-

Preparation: A solution of this compound (1.0 equivalent) and an internal standard in the chosen anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C) to slow down the reaction.

-

Reaction Initiation: A solution of the nucleophile (0.5 equivalents) in the same solvent is added dropwise to the cooled solution of this compound with vigorous stirring.

-

Reaction Monitoring and Quenching: Aliquots of the reaction mixture are taken at specific time intervals and immediately quenched by adding them to a solution of the quenching agent.

-

Work-up: The quenched aliquots are worked up by extraction and drying of the organic layer.

-

Analysis: The product ratio in each aliquot is determined by ¹H NMR spectroscopy or GC-MS. The relative integration of product peaks corresponding to reaction at the acyl chloride and the ketone, calibrated against the internal standard, will give the quantitative product distribution.

Expected Outcome

Due to the significantly higher electrophilicity of the acyl chloride, the reaction is expected to be highly chemoselective for the acyl chloride carbonyl. The primary product will be the amide or ester formed from the reaction at the acyl chloride position. Reaction at the ketone carbonyl is expected to be negligible under these conditions.

Visualizations

Logical Relationship of Electrophilicity

Caption: Factors determining the electrophilicity of the carbonyl carbons.

Experimental Workflow for Competitive Kinetics

References

- 1. Hammett substituent constants [stenutz.eu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. academic.oup.com [academic.oup.com]

- 6. docs.materialsproject.org [docs.materialsproject.org]

4-Acetylbenzoyl Chloride: A Versatile Intermediate in Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylbenzoyl chloride is a valuable bifunctional molecule serving as a key intermediate in a variety of organic syntheses. Its structure, featuring both a reactive acyl chloride and a ketone functional group, allows for sequential and diverse chemical transformations. This makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1] This technical guide provides an in-depth overview of the synthesis of this compound and its application in two fundamental reactions: N-acylation of amines and Friedel-Crafts acylation, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the chlorination of 4-acetylbenzoic acid using thionyl chloride (SOCl₂).[1] This reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Reaction Scheme:

Caption: Synthesis of this compound from 4-Acetylbenzoic Acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylbenzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents).

-

Reaction Conditions: Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to yield crude this compound, which can be used directly in subsequent steps or purified by vacuum distillation.

Quantitative Data: Synthesis of Acyl Chlorides

The following table provides representative data for the synthesis of various benzoyl chlorides from their corresponding benzoic acids using thionyl chloride, illustrating the general efficiency of this method.

| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |

| p-Chlorobenzoic acid | p-Chlorobenzoyl chloride | Reflux with SOCl₂ | 75-81 | [2] |

| o-Toluic acid | o-Toluyl chloride | Heat with SOCl₂ at 60-65°C for 2-3 hours | High | [3] |

| p-Nitrobenzoic acid | p-Nitrobenzoyl chloride | Heat with PCl₅ | 90-96 | [4] |

Applications in Organic Synthesis

N-Acylation of Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 4-acetylbenzamides. This reaction is a cornerstone of medicinal chemistry, as the amide bond is a key feature in many biologically active molecules.

Reaction Scheme:

Caption: General scheme for the N-acylation of a primary amine with this compound.

Experimental Protocol: Synthesis of N-(Substituted phenyl)-4-acetylbenzamides

A study on the synthesis of a series of N-(substituted phenyl)benzamides provides a general protocol for this transformation.

-

Reaction Setup: A heterocyclic substrate (amine) is added to a stirred mixture of benzoyl chloride (in this case, this compound) and a clay catalyst at room temperature.

-

Reaction Conditions: The stirring is continued, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed with ethanol (B145695), and the filtrate is evaporated to afford the crude product.

-

Purification: The crude product is recrystallized from ethanol to yield the pure N-acylated product.[5]

Quantitative Data: N-Acylation of Heterocyclic Amines with Benzoyl Chloride

The following table summarizes the results from a study on the N-benzoylation of various heterocyclic amines, demonstrating the applicability of this method.

| Substrate | Product | Time (min) | Yield (%) | Reference |

| Imidazole | N-Benzoylimidazole | 4 | 97 | [5] |

| Pyrazole | N-Benzoylpyrazole | 10 | 90 | [5] |

| Indole | N-Benzoylindole | 15 | 88 | [5] |

| Pyrrole | N-Benzoylpyrrole | 15 | 85 | [5] |

| Carbazole | N-Benzoylcarbazole | 22 | 92 | [5] |

Friedel-Crafts Acylation

The acetylbenzoyl moiety of this compound can be introduced into aromatic compounds through Friedel-Crafts acylation. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.

Reaction Scheme:

Caption: General scheme for the Friedel-Crafts acylation of an aromatic compound.

Experimental Protocol: Friedel-Crafts Acylation of Anisole (B1667542) with Benzoyl Chloride

A representative procedure for the Friedel-Crafts acylation of anisole with benzoyl chloride using a zeolite catalyst is described below. This protocol can be adapted for use with this compound.

-

Catalyst Preparation: An HBEA zeolite catalyst is freshly calcined.

-

Reaction Setup: Anisole is transferred into a pressure tube held in an oil bath and purged with nitrogen gas under vigorous stirring. The catalyst is then added.

-

Reagent Addition: The reaction mixture is heated to 120°C, and benzoyl chloride is added.

-

Monitoring and Work-up: Samples are collected at specific time intervals, cooled, and filtered for analysis.[6]

Quantitative Data: Friedel-Crafts Acylation of Anisole

The following table presents data from a study on the Friedel-Crafts acylation of anisole with acetic anhydride, which resulted in a high yield of the p-methoxyacetophenone product.

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

| Anisole | Acetic Anhydride | AlCl₃ | p-Methoxyacetophenone | 85.7 | [7] |

Applications in Drug Development

Conclusion

This compound is a highly versatile and reactive intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecules. The straightforward synthesis of this compound, coupled with its utility in key reactions such as N-acylation and Friedel-Crafts acylation, ensures its continued importance in academic research and the pharmaceutical and chemical industries. The provided protocols and data serve as a comprehensive guide for scientists and researchers looking to utilize this powerful building block in their synthetic endeavors.

References

- 1. Buy this compound | 31076-84-3 [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C9H7ClO2 | CID 13409603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. condor.depaul.edu [condor.depaul.edu]

- 8. researchgate.net [researchgate.net]

- 9. 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-Phenoxybenzoyl chloride | 1623-95-6 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Solubility of 4-Acetylbenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-acetylbenzoyl chloride in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining quantitative solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in organic synthesis, drug development, and other scientific applications where solvent selection is critical.

Introduction to this compound

This compound (C₉H₇ClO₂) is a reactive organic compound classified as an acyl chloride. Its structure features a benzoyl chloride moiety substituted with an acetyl group at the para position. This bifunctional nature makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and polymers. The acyl chloride group is highly susceptible to nucleophilic attack, facilitating reactions with alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Qualitative Solubility | Rationale & Citations |

| Polar Aprotic | Acetonitrile | Enhanced solubility | Often used as a solvent in reactions involving this compound, suggesting good solubility.[1] |

| Dichloromethane (DCM) | Soluble | A common solvent for reactions with this compound.[2] | |

| Tetrahydrofuran (THF) | Soluble | Mentioned as a suitable solvent for reactions involving this compound.[2] | |

| Acetone | Likely Soluble | Benzoyl chloride and other acyl chlorides show good solubility in acetone.[3] | |

| N,N-Dimethylformamide (DMF) | Likely Soluble | A related sulfonyl chloride is soluble in DMF.[4] | |

| Non-Polar Aprotic | Toluene | Likely Soluble | Used as a solvent in the synthesis of other benzoyl chloride derivatives.[5][6] |

| Benzene | Likely Soluble | Benzoyl chloride is soluble in benzene.[7] | |

| Diethyl Ether | Likely Soluble | Benzoyl chloride is soluble in ether.[7] | |

| Hexane | Limited Solubility | Used in a reaction mixture, but may have lower solubility compared to more polar options.[1] | |

| Protic Solvents | Water | Reactive | Reacts violently with water to hydrolyze into 4-acetylbenzoic acid and hydrochloric acid.[1][8] |

| Alcohols (e.g., Ethanol) | Reactive | Reacts with alcohols to form the corresponding ester.[1][3] |

Note: The term "soluble" in this context implies that this compound is likely to dissolve to a sufficient concentration for synthetic applications. "Likely Soluble" is inferred from the solubility of structurally similar compounds. "Reactive" indicates that the solvent will react with this compound and is therefore unsuitable for creating a stable solution.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation. b. Pipette a precise volume of the chosen anhydrous organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation and atmospheric moisture contamination. d. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. e. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-